

# Application Notes and Protocols: Quantifying SOD1 Protein Levels in CSF After Tofersen Treatment

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## Compound of Interest

Compound Name: Tofersen

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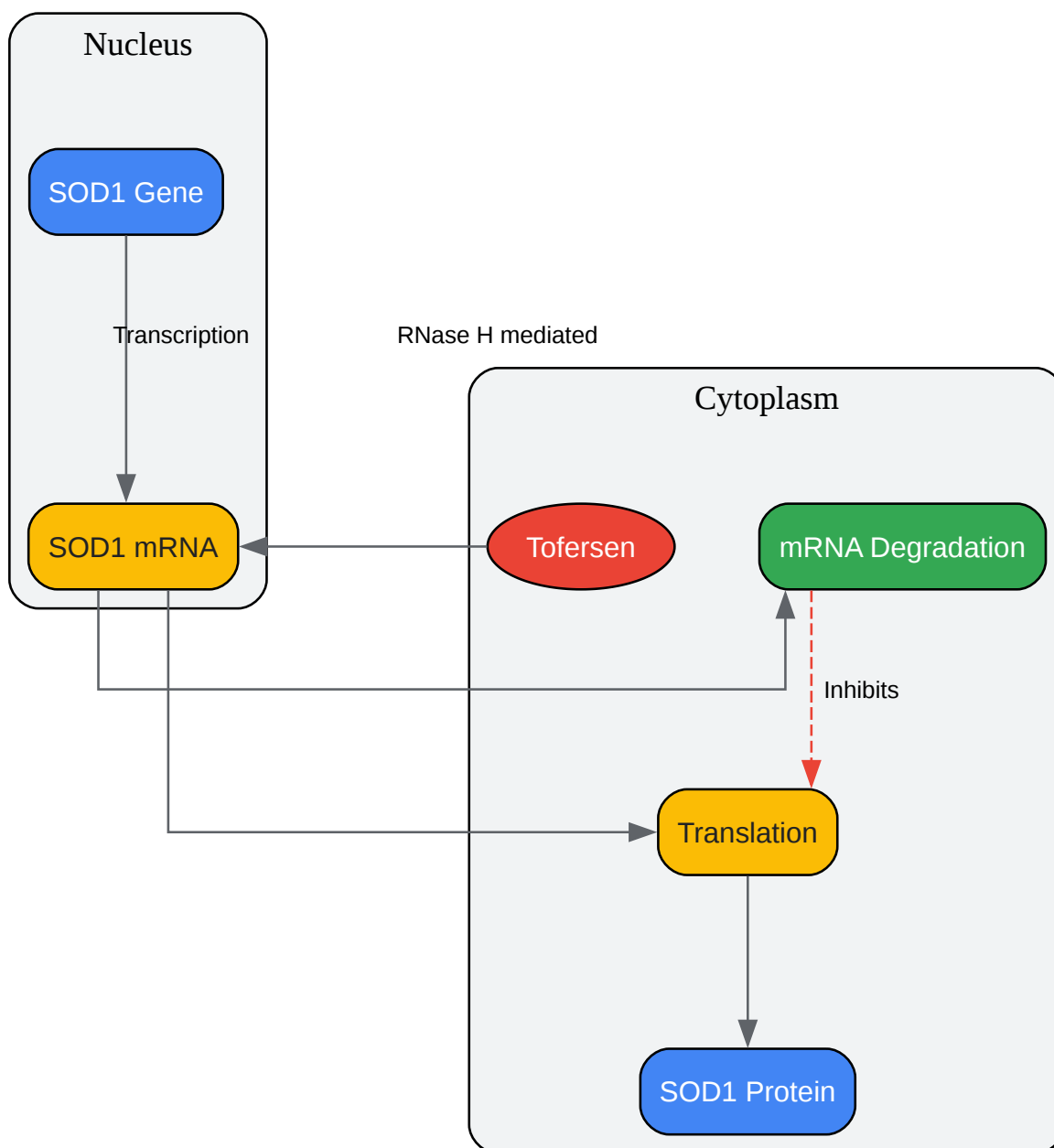
## Introduction

**Tofersen** (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene. It works by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[1][2][3] The quantification of SOD1 protein levels in cerebrospinal fluid (CSF) is a critical pharmacodynamic biomarker to assess the target engagement and biological activity of **Tofersen** in clinical trials.[4] This document provides a comprehensive overview of the quantitative data from key clinical trials, a detailed protocol for a representative immunoassay for SOD1 quantification, and visualizations of the therapeutic mechanism and experimental workflow.

## Tofersen's Mechanism of Action

**Tofersen** is a synthetic, single-stranded nucleic acid analog designed to be complementary to the messenger RNA (mRNA) sequence of the human SOD1 gene. Upon intrathecal administration, **Tofersen** distributes within the central nervous system (CNS) and binds to SOD1 mRNA.[2] This binding event forms a DNA-RNA hybrid, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the mRNA strand of the hybrid, leading to its degradation and preventing its translation into the SOD1 protein.[1][3] This reduction in the

synthesis of both mutant and wild-type SOD1 protein is the intended therapeutic mechanism to slow disease progression in SOD1-ALS.



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**Caption:** Tofersen's mechanism of action in reducing SOD1 protein synthesis.

## Quantitative Data from Tofersen Clinical Trials

The following tables summarize the changes in cerebrospinal fluid (CSF) SOD1 protein concentrations observed in the Phase 1-2 ascending-dose trial and the Phase 3 VALOR trial of **Tofersen**.

**Table 1: Phase 1-2 Ascending-Dose Trial - Change in CSF SOD1 Concentration at Day 85**

Tofersen Dose	Number of Participants (Tofersen)	Number of Participants (Placebo)	Geometric Mean Ratio of SOD1 Concentration (Tofersen vs. Placebo)	Percentage Point Difference from Placebo (95% CI)
20 mg	10	12	1.02	2 (-18 to 27)
40 mg	9	12	0.75	-25 (-40 to -5)
60 mg	9	12	0.81	-19 (-35 to 2)
100 mg	10	12	0.67	-33 (-47 to -16)

Data from Miller et al., NEJM, 2020.

**Table 2: Phase 3 VALOR Trial (28 Weeks) - Change in CSF SOD1 Concentration**

Participant Group	Treatment Group	Number of Participants	Geometric Mean Ratio to Baseline	Percentage Change from Baseline
Faster Progression	Tofersen 100 mg	39	0.71	-29%
Placebo		21	1.16	+16%
Slower Progression	Tofersen 100 mg	33	0.60	-40%
Placebo		15	0.81	-19%

Data from Miller et al., NEJM, 2022.

**Table 3: VALOR Open-Label Extension (OLE) - 12-Month Integrated Data**

Treatment Initiation	Number of Participants	Percentage Reduction in CSF SOD1 Protein
Early-Start (Tofersen from VALOR start)	72	33%
Delayed-Start (Placebo in VALOR, then Tofersen in OLE)	36	21%

Data from a press release by Ionis Pharmaceuticals, June 2022.[\[5\]](#)

## Experimental Protocol: Quantification of SOD1 in CSF by ELISA

While the specific commercial ELISA kit used in the **Tofersen** clinical trials has not been publicly disclosed, the following protocol represents a standard procedure for a sandwich ELISA, which is a common method for quantifying specific proteins in biological fluids like CSF. This protocol is based on commercially available human SOD1 ELISA kits and established methodologies.

### Materials

- Human SOD1 ELISA Kit (containing a pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)
- Cerebrospinal fluid (CSF) samples
- Microplate reader capable of measuring absorbance at 450 nm
- Adjustable micropipettes and sterile tips
- Wash bottles or automated plate washer

- Vortex mixer
- Deionized or distilled water

## Pre-Assay Preparation

- Bring all reagents to room temperature (18-25°C) before use.
- Prepare Wash Buffer: If provided as a concentrate, dilute with deionized water to the working concentration as per the kit instructions.
- Prepare Standards: Reconstitute the SOD1 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's manual. A typical standard curve might range from 0.1 ng/mL to 10 ng/mL.
- Sample Preparation:
  - Collect CSF samples according to standard clinical procedures.
  - Centrifuge the samples at 1000 x g for 20 minutes to remove any particulates.
  - Assay immediately or aliquot and store at  $\leq -20^{\circ}\text{C}$ . Avoid repeated freeze-thaw cycles.
  - If necessary, dilute CSF samples with the provided sample diluent to ensure the SOD1 concentration falls within the range of the standard curve. A pre-trial validation is recommended to determine the optimal dilution factor.

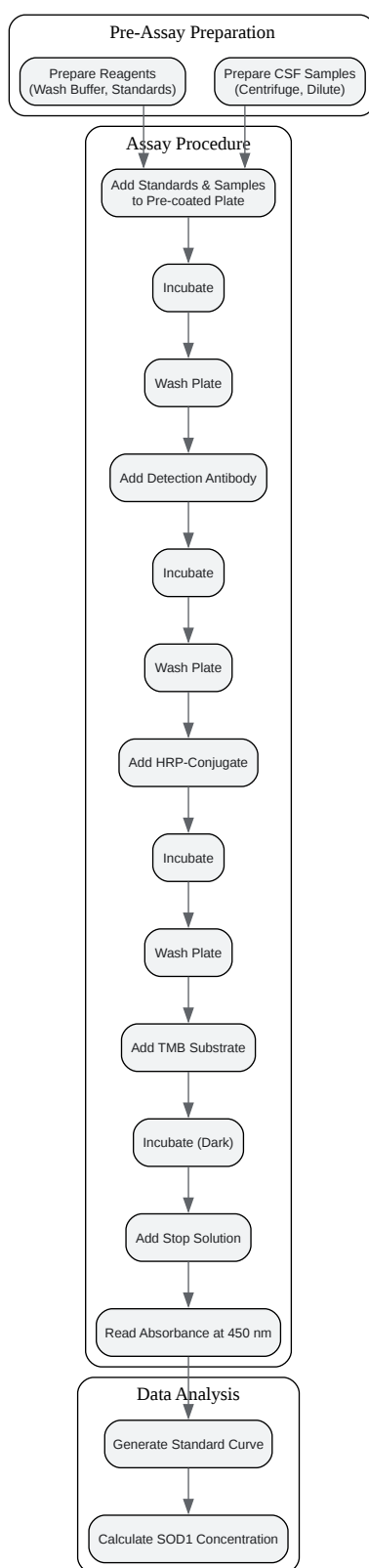
## Assay Procedure

- Add Standards and Samples: Add 100  $\mu\text{L}$  of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.
- Incubate: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit instructions (e.g., 2 hours at 37°C or overnight at 4°C).
- Wash: Aspirate the liquid from each well and wash the plate 3-5 times with 300  $\mu\text{L}$  of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

- **Add Detection Antibody:** Add 100  $\mu$ L of the biotinylated detection antibody to each well.
- **Incubate:** Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
- **Wash:** Repeat the wash step as described in step 3.
- **Add HRP-Conjugate:** Add 100  $\mu$ L of the HRP-conjugate to each well.
- **Incubate:** Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).
- **Wash:** Repeat the wash step as described in step 3.
- **Add Substrate:** Add 100  $\mu$ L of the TMB substrate solution to each well.
- **Incubate:** Incubate the plate in the dark at room temperature for the time recommended in the protocol (e.g., 15-30 minutes).
- **Stop Reaction:** Add 50  $\mu$ L of the stop solution to each well. The color in the wells should change from blue to yellow.
- **Read Absorbance:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

## Data Analysis

- Calculate the mean absorbance for each set of replicate standards, controls, and samples.
- Subtract the mean zero standard OD from all other readings.
- Plot the mean OD for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of SOD1 in each sample.
- Multiply the calculated concentration by the dilution factor to obtain the final SOD1 concentration in the original CSF sample.



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**Caption:** Experimental workflow for SOD1 quantification in CSF by ELISA.

## Conclusion

The quantification of SOD1 in CSF is a valuable tool for assessing the pharmacodynamic effects of **Tofersen** in patients with SOD1-ALS. The data from clinical trials consistently demonstrate a dose-dependent reduction in CSF SOD1 levels following **Tofersen** treatment, confirming target engagement. The provided representative ELISA protocol offers a framework for researchers to reliably measure SOD1 concentrations in CSF samples. Adherence to a validated and standardized protocol is crucial for obtaining accurate and reproducible data in both research and clinical settings.

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